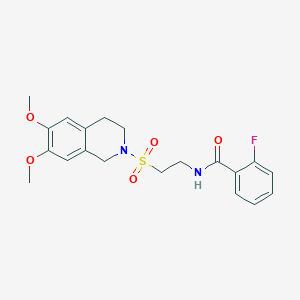

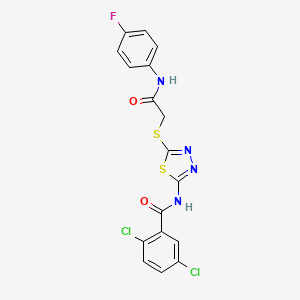

![molecular formula C26H26N2O2S2 B2651543 N-[3-(1,3-苯并噻唑-2-基)-4,5,6,7-四氢-1-苯并噻吩-2-基]-4-丁氧基苯甲酰胺 CAS No. 476276-15-0](/img/structure/B2651543.png)

N-[3-(1,3-苯并噻唑-2-基)-4,5,6,7-四氢-1-苯并噻吩-2-基]-4-丁氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives are diverse due to the active sites in the benzothiazole ring. The most commonly used statistical method, multiple linear regression (MLR) analysis, was applied to create QSAR models and to obtain statistical data values .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound. For example, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is a white solid with a melting point of 170–172 °C .科学研究应用

抗肿瘤活性

苯并噻唑衍生物因其潜在的抗肿瘤特性而被广泛研究。研究表明,带有苯并噻唑部分的化合物,包括各种衍生物,对一系列癌细胞系表现出相当大的抗癌活性。这包括对具有抗癌特性的新型苯并噻唑酰腙的研究,以及其他已显示出诱导癌细胞凋亡的苯并噻唑衍生物,表明它们在肿瘤学中作为治疗剂的潜力 (Yurttaş、Tay 和 Demirayak,2015; Corbo 等,2016)。

分子聚集和结构研究

苯并噻唑衍生物也因其独特的结构特性而被探索。研究揭示了密切相关的苯并噻唑苯甲酰胺的分子构象和超分子聚集方式的见解。此类研究强调了这些化合物在理解分子结构和物理化学性质之间的相互作用中,对设计新材料或药物可能产生的影响 (Sagar 等,2018)。

光物理性质

苯并噻唑衍生物的光物理性质代表了另一个活跃的研究领域。例如,对基于苯并恶唑的有机化合物的聚集诱导发射 (AIE) 机制的的研究,包括苯并噻唑类似物,揭示了它们在光电器件和荧光探针中的潜在应用。这项研究有助于更深入地了解苯并噻唑衍生物的结构特征如何影响它们在凝聚态中的发射特性 (Li 等,2015)。

抗微生物研究

此外,苯并噻唑衍生物已被评估其抗菌活性。研究合成了新的苯并噻唑、苯并咪唑和苯并恶唑衍生物,研究了它们对各种细菌和真菌菌株的有效性。这凸显了苯并噻唑衍生物在抗生素耐药性日益严重的背景下,在促进新型抗菌剂开发中发挥的潜力 (Padalkar 等,2014)。

作用机制

Benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

安全和危害

未来方向

Benzothiazole derivatives have special significance in the field of medicinal chemistry due to their remarkable pharmacological potentialities. The development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2S2/c1-2-3-16-30-18-14-12-17(13-15-18)24(29)28-26-23(19-8-4-6-10-21(19)31-26)25-27-20-9-5-7-11-22(20)32-25/h5,7,9,11-15H,2-4,6,8,10,16H2,1H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNILNDJWEHCZML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651467.png)

![(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651475.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2651477.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2651478.png)

![2-Chloro-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2651480.png)

![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651483.png)